CP-113818 is a novel compound classified as an acyl-CoA:cholesterol acyltransferase inhibitor. It has garnered attention for its potential therapeutic applications, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. The primary function of CP-113818 is to inhibit the enzyme acyl-CoA:cholesterol acyltransferase, which plays a crucial role in the metabolism of cholesterol within cells. By inhibiting this enzyme, CP-113818 can modulate cholesterol levels and influence lipid metabolism, which are critical factors in various physiological and pathological processes.
The main biochemical reaction involving CP-113818 is its inhibition of the enzyme acyl-CoA:cholesterol acyltransferase. This enzyme catalyzes the conversion of free cholesterol and long-chain fatty acyl-CoA into cholesteryl esters. By inhibiting this reaction, CP-113818 reduces the formation of cholesteryl esters from free cholesterol, thereby altering lipid metabolism. This inhibition can lead to changes in cellular cholesterol homeostasis and may have implications for conditions associated with dysregulated cholesterol levels, such as atherosclerosis and neurodegenerative diseases .
CP-113818 has demonstrated significant biological activity in various studies. In animal models, particularly those simulating Alzheimer's disease, CP-113818 has been shown to markedly reduce amyloid beta pathology, a hallmark of the disease. This reduction is believed to be linked to its action on cholesterol metabolism, as altered cholesterol levels can influence amyloid precursor protein processing and amyloid beta generation . Additionally, studies indicate that CP-113818 does not significantly alter synaptic density, suggesting that its protective effects may not come at the cost of synaptic integrity .
The synthesis of CP-113818 involves several chemical steps that typically include:
CP-113818 has potential applications primarily in the field of neuropharmacology. Its ability to inhibit cholesterol acyltransferase makes it a candidate for:
Interaction studies involving CP-113818 have focused on its pharmacological effects on various biological systems. Research indicates that CP-113818 interacts with cellular pathways related to lipid metabolism and amyloid processing. Specifically:
Several compounds share structural or functional similarities with CP-113818. Below are some notable examples:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
AVE1625 | ACAT Inhibitor | Demonstrates neuroprotective effects similar to CP-113818 but with different potency. |
Sandoz 58-035 | ACAT Inhibitor | Focused more on cardiovascular applications than neurodegenerative diseases. |
CP-529414 | ACAT Inhibitor | Exhibits anti-inflammatory properties alongside lipid modulation effects. |
CP-113818 stands out due to its specific application in neurodegenerative diseases while also maintaining efficacy in lipid metabolism modulation, making it a unique candidate among ACAT inhibitors .
CP-113818 functions as a potent inhibitor of acyl-coenzyme A:cholesterol acyltransferase, an endoplasmic reticulum-resident enzyme responsible for converting free cholesterol to cholesteryl esters for cellular storage and transport [1]. The compound operates through a non-competitive inhibition mechanism, demonstrating exceptional potency with inhibition constant values of 20 nanomolar for both ACAT1 and ACAT2 isoforms [2].
The biochemical mechanism involves disruption of the enzymatic conversion of cholesterol and long-chain fatty acyl-coenzyme A substrates into cholesteryl esters [3]. Unlike direct enzyme inhibitors that compete with substrate binding sites, CP-113818 appears to modulate ACAT activity through indirect mechanisms affecting protein trafficking and subcellular cholesterol distribution [4]. Research demonstrates that CP-113818 treatment delays amyloid precursor protein maturation and increases endoplasmic reticulum retention of immature protein forms, suggesting the compound targets nascent proteins in the early secretory pathway [4].
The inhibitory effects manifest at the cellular level through multiple pathways. CP-113818 reduces both alpha-secretase and beta-secretase-mediated processing without directly inhibiting secretase activities in vitro assays [4]. This indirect modulation occurs through disruption of protein trafficking pathways rather than direct enzyme competitive inhibition. The compound influences the intracellular distribution of cholesterol between free and esterified pools, which subsequently affects membrane domain organization and protein processing [1].
Kinetic studies reveal that CP-113818 exhibits dose-dependent inhibition across various tissue types and species. In liver microsomes, the compound demonstrates IC50 values ranging from 17 to 75 nanomolar across human, rat, hamster, rabbit, and monkey preparations [3]. The consistency of inhibitory potency across species suggests a conserved mechanism of ACAT inhibition that is independent of species-specific variations in enzyme structure.
CP-113818 demonstrates non-selective inhibition of both ACAT1 and ACAT2 isoforms, with equivalent inhibition constant values of 20 nanomolar for each isoform [2]. This non-selective profile distinguishes CP-113818 from other ACAT inhibitors that exhibit pronounced isoform selectivity. The compound's dual inhibition pattern reflects its mechanism of action, which involves modification of cellular cholesterol homeostasis rather than selective targeting of isoform-specific binding sites.
Comparative analysis with other ACAT inhibitors reveals distinct selectivity profiles across the compound class. While CP-113818 exhibits non-selective inhibition, K-604 demonstrates marked ACAT1 selectivity with a 229-fold preference (ACAT1 IC50: 0.45 micromolar versus ACAT2 IC50: 103 micromolar) [5]. F12511 shows moderate ACAT1 selectivity with a 2.8-fold preference (ACAT1 Ki: 39 nanomolar versus ACAT2 Ki: 110 nanomolar) [5]. CI-1011 (avasimibe) exhibits non-selective inhibition similar to CP-113818, though with significantly lower potency (Ki values of 20 micromolar for both isoforms) [2].
The non-selective inhibition profile of CP-113818 may contribute to its comprehensive effects on cholesterol metabolism across multiple tissue types. ACAT1 is ubiquitously expressed with high-level expression in sebaceous glands, steroidogenic tissues, and macrophages, while ACAT2 expression is predominantly found in liver and intestinal tissues [6]. The dual inhibition pattern ensures comprehensive blockade of cholesteryl ester synthesis across diverse cellular compartments.
Cell-based assays using ACAT1- and ACAT2-expressing Chinese hamster ovary cells confirm the non-selective inhibition pattern. CP-113818 demonstrates comparable IC50 values in both cell lines, with slight variations attributable to experimental conditions rather than isoform selectivity [1]. This consistent inhibition across isoforms supports the compound's mechanism involving general disruption of cholesterol homeostasis rather than specific protein-protein interactions.
CP-113818 possesses the molecular formula C24H42N2OS3 with a molecular weight of 470.8 grams per mole [7]. The compound contains a critical asymmetric carbon center that is essential for ACAT inhibitory activity [8]. The stereochemical configuration at this asymmetric center determines the compound's biological activity, as the enantiomeric isomer is inactive as an ACAT inhibitor while retaining toxicity profiles [2].
The chemical structure of CP-113818 features a complex arrangement incorporating multiple sulfur-containing functional groups. The systematic name is (2S)-2-hexylsulfanyl-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]decanamide, reflecting the presence of three sulfur atoms in different chemical environments [7]. The compound contains a pyridine ring system substituted with methylsulfanyl groups at positions 2 and 4, and a methyl group at position 6. The amide linkage connects this heterocyclic system to a long-chain aliphatic portion containing the critical hexylsulfanyl substituent.
Structure-activity relationship studies of related ACAT inhibitors reveal several key structural features that influence potency and selectivity. The presence of bulky groups in para positions of aromatic rings tends to decrease ACAT inhibitory activity in vitro [9]. Polar functional groups such as carboxyl substituents significantly reduce in vitro activity, suggesting that polar-ionic interactions are unfavorable for enzyme inhibition [9]. These findings indicate that hydrophobic interactions play a crucial role in ACAT inhibitor binding and activity.
The sulfur-containing substituents in CP-113818 contribute to its high-affinity binding and membrane-active properties. The multiple sulfur atoms enable the compound to partition into cellular membranes at high concentrations, which may contribute to both its therapeutic effects and toxicity profiles [2]. The long-chain aliphatic portions of the molecule enhance membrane association and facilitate cellular uptake, while the heterocyclic portion provides specific binding interactions with the ACAT enzyme.
Comparison with structurally related compounds reveals the importance of stereochemical configuration for biological activity. F12511, a second-generation derivative of CP-113818, also contains an asymmetric center and demonstrates similar high-affinity ACAT inhibition with improved toxicity profiles [8]. The structural modifications in F12511 were designed to reduce adrenal toxicity while maintaining ACAT inhibitory potency, illustrating how subtle structural changes can dramatically alter pharmacological properties.
The membrane-active properties of CP-113818 result from its amphiphilic structure, which combines hydrophobic aliphatic chains with polar functional groups. This structural arrangement enables the compound to associate with cellular membranes and achieve high local concentrations near membrane-bound ACAT enzymes. However, these same properties contribute to the compound's accumulation in adrenal tissues and associated toxicity, highlighting the challenge of optimizing structure-activity relationships for therapeutic applications [2].
Parameter | Value | Source/Context |
---|---|---|
Liver ACAT IC50 (minimum) | 17 nM | Multi-species liver ACAT [3] |
Liver ACAT IC50 (maximum) | 75 nM | Multi-species liver ACAT [3] |
Intestinal ACAT IC50 (range) | 17-75 nM | Human, rat, hamster, rabbit, monkey [3] |
ACAT1 Ki | 0.02 μM (20 nM) | Isoform-non-specific inhibitor [2] |
ACAT2 Ki | 0.02 μM (20 nM) | Isoform-non-specific inhibitor [2] |
HepG2 cells IC50 | 6 nM | Human hepatoma cells [1] |
THP-1 cells IC50 | 63 nM | Human monocytic cells [1] |
Molecular Weight | 470.8 g/mol | Chemical structure [7] |
Molecular Formula | C24H42N2OS3 | Chemical structure [7] |
CAS Number | 135025-12-6 | Chemical identifier [7] |
Compound | ACAT1 Ki/IC50 | ACAT2 Ki/IC50 | Selectivity | Clinical Status |
---|---|---|---|---|
CP-113818 | 20 nM | 20 nM | Non-selective | Pre-clinical (discontinued) [2] |
CI-1011 (Avasimibe) | 20 μM | 20 μM | Non-selective | Phase I completed [2] |
K-604 | 0.45 μM | 103 μM | ACAT1-selective (229-fold) | Phase I completed [5] |
F12511 | 39 nM | 110 nM | ACAT1-selective (2.8-fold) | Phase I completed [5] |